2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone
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Overview
Description
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This intermediate is then reacted with 2,3,4-trichlorobenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and antimalarial agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Materials Science: The compound’s stability and ability to form complexes make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to result from the inhibition of key enzymes involved in the inflammatory response . The triazole ring can bind to various receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Anastrozole: A triazole derivative used in the treatment of breast cancer.
Letrozole: Similar to anastrozole, used as an aromatase inhibitor in cancer therapy.
Uniqueness
What sets 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone apart is its combination of a triazole ring with a trichlorophenyl group, which imparts unique chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
618414-95-2 |
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Molecular Formula |
C17H13Cl3N4OS |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone |
InChI |
InChI=1S/C17H13Cl3N4OS/c1-2-24-16(12-5-3-4-8-21-12)22-23-17(24)26-9-13(25)10-6-7-11(18)15(20)14(10)19/h3-8H,2,9H2,1H3 |
InChI Key |
HGIRVWYRGNMGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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